molecular formula C20H22BrN3O B8256758 Brorphine-d7

Brorphine-d7

Cat. No.: B8256758
M. Wt: 407.4 g/mol
InChI Key: CNOFBGYRMCBVLO-DMONGCNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brorphine-d7 is a deuterated analog of brorphine, a synthetic opioid with a piperidine benzimidazolone structure. Brorphine was first synthesized in 2018 as a member of a series of µ-opioid receptor agonists with high G protein signaling bias. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of brorphine due to the presence of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brorphine-d7 involves the incorporation of deuterium atoms into the brorphine molecule. The general synthetic route for brorphine includes the following steps:

    Formation of the piperidine ring: This involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Formation of the benzimidazolone structure: This step involves the cyclization of the intermediate product with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride.

    Incorporation of deuterium: Deuterium atoms are introduced into the molecule through hydrogen-deuterium exchange reactions, typically using deuterated solvents and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The incorporation of deuterium is achieved through controlled hydrogen-deuterium exchange reactions, often using deuterated water or deuterated organic solvents.

Chemical Reactions Analysis

Types of Reactions

Brorphine-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as the corresponding amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Reduced amine forms of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Brorphine-d7 is used extensively in scientific research, particularly in the following areas:

    Pharmacokinetics and Metabolism: The deuterium atoms in this compound allow for detailed studies of the compound’s pharmacokinetics and metabolic pathways using techniques such as mass spectrometry.

    Receptor Binding Studies: this compound is used to study the binding affinity and activity of brorphine at µ-opioid receptors.

    Toxicology: Research on the toxicological effects of this compound helps understand the potential risks associated with brorphine use.

    Analytical Chemistry: this compound serves as an internal standard in analytical methods for detecting and quantifying brorphine in biological samples.

Mechanism of Action

Brorphine-d7 exerts its effects by acting as an agonist at µ-opioid receptors. The binding of this compound to these receptors activates G protein-coupled signaling pathways, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate levels. This results in the modulation of neurotransmitter release and the analgesic effects associated with opioid receptor activation.

Comparison with Similar Compounds

Brorphine-d7 is structurally related to other synthetic opioids such as fentanyl and isotonitazene. it is unique due to its piperidine benzimidazolone structure and high G protein signaling bias. Similar compounds include:

    Fentanyl: A potent synthetic opioid with a different chemical structure but similar µ-opioid receptor agonist activity.

    Isotonitazene: Another synthetic opioid with structural similarities to brorphine but differing in its receptor binding profile and potency.

    Benzylfentanyl: A fentanyl analog with structural similarities to brorphine.

This compound’s uniqueness lies in its deuterated form, which provides valuable insights into the pharmacokinetics and metabolism of brorphine, making it a crucial tool in scientific research.

Biological Activity

Brorphine-d7, a deuterated analog of brorphine, is a potent synthetic opioid that has recently emerged in the drug market. This compound is structurally related to other synthetic opioids and exhibits significant biological activity primarily through its interaction with the mu-opioid receptor (MOR). This article explores the biological activity of this compound, including its pharmacodynamics, potency, and implications for health and safety.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

  • A 4-bromophenethyl group
  • A piperidine ring
  • A 1,3-dihydro-2H-benzoimidazole-2-one group

These structural components contribute to its high affinity for the mu-opioid receptor, which mediates its analgesic and euphoric effects.

Mu-Opioid Receptor Agonism

This compound acts as a full agonist at the mu-opioid receptor. In vitro studies have demonstrated that it has an effective concentration (EC50) of approximately 30.9 nM , indicating a high potency compared to traditional opioids like morphine. The maximum efficacy (Emax) was reported at 209% relative to hydromorphone , showcasing its strong agonistic properties .

CompoundEC50 (nM)Emax (%)
This compound30.9209 (vs. hydromorphone)
HydromorphoneN/A100
MorphineN/A<100

Pharmacological Effects

The pharmacological effects associated with this compound include:

  • Analgesia : Effective pain relief similar to other opioids.
  • Euphoria : Users report significant euphoric effects, contributing to its potential for abuse.
  • Respiratory Depression : Like other opioids, it poses risks of respiratory depression, particularly at high doses .

Case Studies and Reports

This compound has been identified in various forensic cases and toxicology reports. Notably, it has been detected in seized drug samples across multiple countries, including Canada, the United States, Sweden, and Belgium since its emergence in 2019 . Reports indicate that users have experienced withdrawal symptoms similar to those associated with traditional opioids, raising concerns about dependence and addiction.

Notable Cases

  • Emergency Room Presentations : Several cases have documented patients presenting with opioid withdrawal symptoms after using brorphine.
  • Toxicology Findings : In one case study involving a patient seeking detoxification, brorphine was identified in serum samples alongside its hydroxy-metabolite using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) .

Safety and Regulatory Concerns

This compound is classified as a Schedule I compound in the United States due to its high potential for abuse and lack of accepted medical use . The emergence of this compound highlights the evolving landscape of synthetic opioids and the challenges faced by public health officials in managing their impact.

Properties

IUPAC Name

3-[1-[1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)/i1D3,6D,7D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOFBGYRMCBVLO-DMONGCNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])N2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])Br)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.